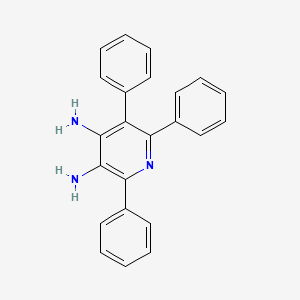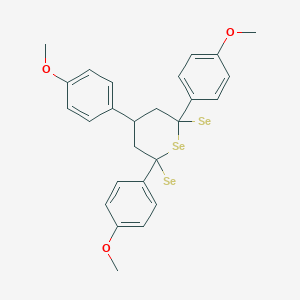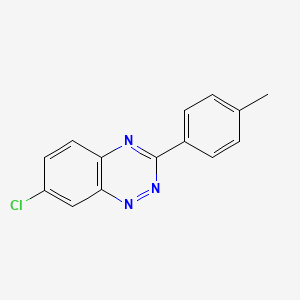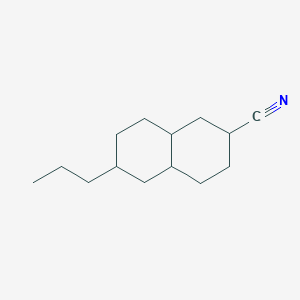
6-Propyldecahydronaphthalene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Propyldecahydronaphthalene-2-carbonitrile is an organic compound with a complex structure, featuring a decahydronaphthalene core substituted with a propyl group and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyldecahydronaphthalene-2-carbonitrile typically involves the hydrogenation of naphthalene derivatives followed by the introduction of the propyl and carbonitrile groups. One common method involves the catalytic hydrogenation of naphthalene to produce decahydronaphthalene, which is then subjected to Friedel-Crafts alkylation to introduce the propyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yields and purity. The alkylation and cyanation steps are optimized for large-scale production, with careful control of reaction parameters to minimize by-products and ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-Propyldecahydronaphthalene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), alcohols (ROH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Amines, ethers
Wissenschaftliche Forschungsanwendungen
6-Propyldecahydronaphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 6-Propyldecahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
6-Propyldecahydronaphthalene-2-carbonitrile can be compared with other similar compounds, such as:
Decahydronaphthalene derivatives: These compounds share the same core structure but differ in the substituents attached to the naphthalene ring.
Naphthalene carbonitriles: Compounds like 2-naphthalenecarbonitrile have similar functional groups but differ in the degree of hydrogenation and substitution patterns.
Alkanenitriles: Compounds like butanenitrile and cyclohexanecarbonitrile have similar nitrile groups but differ in the carbon backbone structure
The uniqueness of this compound lies in its specific combination of a decahydronaphthalene core with a propyl and carbonitrile group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
82743-42-8 |
|---|---|
Molekularformel |
C14H23N |
Molekulargewicht |
205.34 g/mol |
IUPAC-Name |
6-propyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C14H23N/c1-2-3-11-4-6-14-9-12(10-15)5-7-13(14)8-11/h11-14H,2-9H2,1H3 |
InChI-Schlüssel |
UPLKOAJGNPPYTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC2CC(CCC2C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



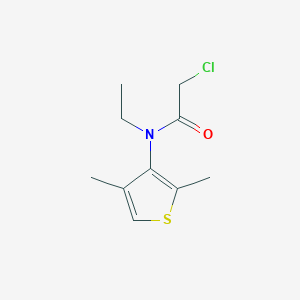
![1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B14409749.png)
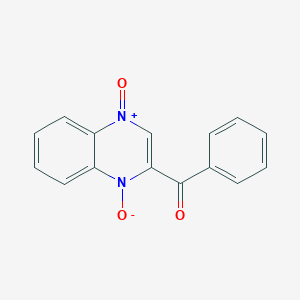
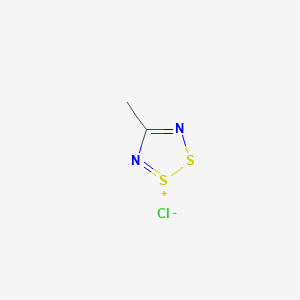
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14409771.png)
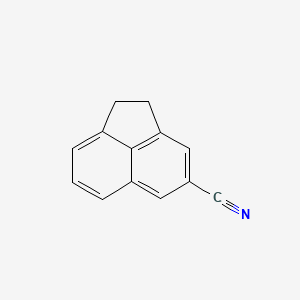
![4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid](/img/structure/B14409796.png)
![Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B14409797.png)
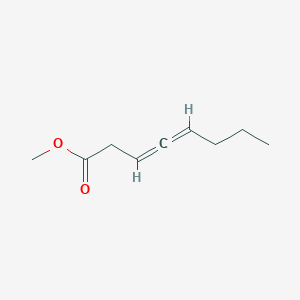
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester](/img/structure/B14409813.png)
